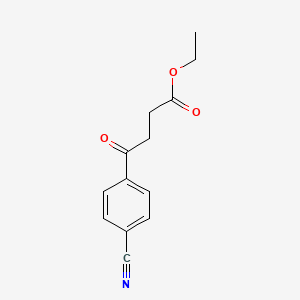

Ethyl-4-(4-cyanophenyl)-4-oxobutyrate

Übersicht

Beschreibung

Ethyl-4-(4-cyanophenyl)-4-oxobutyrate is an organic compound with the molecular formula C13H13NO3 It is a derivative of butyric acid and contains a cyano group attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl-4-(4-cyanophenyl)-4-oxobutyrate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with 4-cyanobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions in ethanol, yielding the desired product after purification .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is becoming more prevalent in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl-4-(4-cyanophenyl)-4-oxobutyrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

Substitution: Nucleophiles such as amines and alcohols can react with the compound under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Ethyl-4-(4-cyanophenyl)-4-oxobutyrate serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in several important chemical reactions:

- Knoevenagel Condensation : This reaction involves the condensation of an aldehyde with a compound containing an active hydrogen atom. This compound can act as an intermediate in synthesizing polyfunctionalized olefins, which are crucial for creating complex organic molecules .

- Mitsunobu Reaction : The compound has been identified as a catalyst in the Mitsunobu reaction, where it facilitates the conversion of alcohols into esters or ethers. This reaction is vital for synthesizing various pharmaceuticals and bioactive compounds .

Research indicates that this compound exhibits promising biological activities:

- Anticancer Properties : Studies have shown that derivatives of this compound can inhibit specific cancer cell lines by interfering with cellular pathways. The mechanism involves the modulation of protein expression related to cancer progression .

- Larvicidal Activity : Compounds similar to this compound have demonstrated larvicidal effects against mosquito larvae, indicating potential applications in pest control and public health .

Synthesis of Bioactive Compounds

A study highlighted the synthesis of a series of bioactive compounds using this compound as a precursor. The research focused on optimizing reaction conditions to enhance yield and selectivity, resulting in compounds with significant biological activity against various pathogens .

| Compound | Yield (%) | Biological Activity |

|---|---|---|

| Compound A | 85% | Antimicrobial |

| Compound B | 90% | Anticancer |

| Compound C | 75% | Insecticidal |

Development of Therapeutic Agents

In another case study, researchers explored the use of this compound in developing new therapeutic agents targeting metabolic disorders. The synthesized derivatives showed improved efficacy compared to existing treatments, demonstrating the compound's potential in drug development .

Wirkmechanismus

The mechanism of action of Ethyl-4-(4-cyanophenyl)-4-oxobutyrate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group can act as an electrophile, facilitating nucleophilic attack by biological molecules. This interaction can lead to the formation of covalent bonds, altering the activity of the target molecule. Additionally, the ester group can undergo hydrolysis, releasing the active acid form of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl-4-cyano-3-hydroxybutanoate: A chiral synthon used in the synthesis of pharmaceuticals like atorvastatin.

Ethyl-4-cyanobenzoylformate: Used in organic synthesis and as an intermediate in the production of various chemicals

Uniqueness

Ethyl-4-(4-cyanophenyl)-4-oxobutyrate is unique due to its specific structural features, such as the presence of both a cyano group and an ester group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings .

Biologische Aktivität

Ethyl-4-(4-cyanophenyl)-4-oxobutyrate is an organic compound with significant biological activity, particularly in the context of medicinal chemistry and pharmacology. Its unique structure, characterized by an ethyl ester group, a ketone, and a cyanophenyl substituent, contributes to its potential as a therapeutic agent. This article examines the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C13H13N1O3

- Molecular Weight : 245.25 g/mol

- Structure : The compound features a butyric acid derivative with a cyanophenyl moiety at the 4-position.

This compound exhibits various biological activities that can be attributed to its structural characteristics:

- P-Glycoprotein Inhibition : Research indicates that compounds with electron-withdrawing groups, such as the cyanophenyl group in this compound, can enhance P-glycoprotein (P-gp) inhibitory activity. This is crucial for reversing multidrug resistance (MDR) in cancer cells by increasing the intracellular accumulation of chemotherapeutic agents like doxorubicin .

- Antitumor Activity : In vitro studies demonstrate that derivatives of this compound can significantly decrease tumor cell viability in models such as Ehrlich Ascites Carcinoma (EAC). The compound has shown promise in inducing apoptosis and exhibiting antioxidant properties .

- Interaction with Enzymes : The compound's ability to inhibit nicotinamide N-methyltransferase (NNMT) has been explored, highlighting its potential role in cancer therapy by modulating epigenetic reprogramming and affecting metabolic pathways .

Study 1: P-Glycoprotein Inhibition

A study evaluated the effects of this compound on rhodamine accumulation in MES-SA/DX5 cells, revealing a dose-dependent increase in intracellular drug levels. The results indicated that this compound could significantly enhance the cytotoxicity of doxorubicin by reducing its IC50 value through P-gp inhibition .

Study 2: Antitumor Efficacy

In another investigation, this compound was tested against EAC-bearing mice, resulting in a notable reduction in tumor size and viability. Histological examinations confirmed that the compound did not adversely affect liver or kidney functions, suggesting a favorable safety profile .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Ethyl 4-(4-fluorophenyl)-4-oxobutanoate | Contains fluorine instead of cyanide | Moderate P-gp inhibition |

| Ethyl 3-(4-cyanophenyl)-3-oxopropanoate | Shorter carbon chain | Lower antitumor activity |

| Ethyl 2-amino-4-(cyanophenyl)-5-oxo-5,6,7,8-tetrahydrochromene | Contains an amino group | Enhanced antitumor effects |

Eigenschaften

IUPAC Name |

ethyl 4-(4-cyanophenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-2-17-13(16)8-7-12(15)11-5-3-10(9-14)4-6-11/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNGMXDJQYPWFJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20598232 | |

| Record name | Ethyl 4-(4-cyanophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25370-40-5 | |

| Record name | Ethyl 4-(4-cyanophenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.